3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with significant potential in various scientific fields It is characterized by the presence of a bromine and fluorine atom on the isoindolinone ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, while maintaining stringent quality control measures to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.
Industrial Applications: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione:
Uniqueness
The presence of both bromine and fluorine atoms in 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(6-bromo-4-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-7-3-6-5-17(13(20)11(6)8(15)4-7)9-1-2-10(18)16-12(9)19/h3-4,9H,1-2,5H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCNXXRPRGCRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC(=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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